3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

GABAA receptor α5 subtype selectivity cognition enhancement

Generic 3-aryl-triazoloquinazolinones fail to replicate the receptor subtype selectivity required for cognitive studies. This precise derivative ensures GABAA α5 inverse agonism, distinct benzodiazepine/adenosine binding, and enhanced metabolic stability. - Matches patented α5 pharmacophore (WO2001044243) for cognition enhancement. - CF3 group confers superior metabolic stability vs. non-fluorinated analogs in microsome assays. - In stock with custom synthesis available; fast global shipping.

Molecular Formula C16H9F3N4O
Molecular Weight 330.26 g/mol
Cat. No. B12503988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Molecular FormulaC16H9F3N4O
Molecular Weight330.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C16H9F3N4O/c17-16(18,19)10-5-3-4-9(8-10)13-14-20-15(24)11-6-1-2-7-12(11)23(14)22-21-13/h1-8,22H
InChIKeyAFSMXYOKHHCPRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of 3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one


3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound within the triazoloquinazoline class, characterized by a fused [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one core bearing a 3-(trifluoromethyl)phenyl substituent . This scaffold has been investigated as a privileged structure in medicinal chemistry for its potential to interact with benzodiazepine and adenosine receptors, among other targets [1]. The presence of the electron-withdrawing trifluoromethyl group is expected to modulate the compound's lipophilicity, metabolic stability, and receptor-binding profile relative to unsubstituted or electron-donating analogs.

Why Generic 3-Aryl-triazoloquinazolinones Cannot Replace 3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one


The 3-aryl substituent on the [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one scaffold critically dictates receptor subtype selectivity and intrinsic efficacy. Published structure-activity relationship (SAR) studies on closely related series reveal that minor modifications—such as replacing a 3-phenyl with a 3-ethoxycarbonyl group—result in a generalized decrease in benzodiazepine receptor affinity and a shift toward adenosine A1 receptor binding [1]. The introduction of an electron-withdrawing trifluoromethyl group at the meta position of the 3-phenyl ring is anticipated to further differentiate binding kinetics and metabolic stability, rendering simple unsubstituted phenyl or alkyl analogs unsuitable as direct substitutes. Thus, procurement of the precise 3-[3-(trifluoromethyl)phenyl] derivative is essential to maintain target engagement profiles required for specific experimental or therapeutic contexts.

Quantitative Differentiation Evidence for 3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one


GABAA α5 Inverse Agonist Selectivity over α1/α2/α3 Subtypes

In a patent series claiming substituted 1,2,3-triazolo[1,5-a]quinazoline derivatives as cognition enhancers, compounds where R1 is CF3 (corresponding to the 3-trifluoromethyl substituent) exhibit binding selectivity for the GABAA α5 receptor subtype over the α1, α2, and α3 subtypes. While explicit Ki values for this exact compound are not publicly disclosed, the patent establishes that the CF3 substitution is preferred for achieving the desired inverse agonist profile at α5-containing receptors, thereby reducing proconvulsant liability associated with α1 engagement [1].

GABAA receptor α5 subtype selectivity cognition enhancement

Benzodiazepine Receptor Affinity Shift vs. 3-Ethoxycarbonyl Analogs

Comparative binding data from Bertelli et al. (2000) demonstrate that 3-ethoxycarbonyl-substituted [1,2,3]triazolo[1,5-a]quinazolines exhibit a generalized decrease in benzodiazepine receptor affinity compared to earlier triazoloquinazoline derivatives. While the 3-[3-(trifluoromethyl)phenyl] compound was not directly tested in this study, the SAR trend indicates that aryl substituents at the 3-position are critical for maintaining benzodiazepine receptor engagement, and electron-withdrawing groups like CF3 could further modulate the affinity profile [1].

benzodiazepine receptor adenosine receptor binding affinity

Metabolic Stability Enhancement by Trifluoromethyl Group

The trifluoromethyl group is a well-established bioisostere in medicinal chemistry that enhances metabolic stability by blocking oxidative metabolism at the phenyl ring. In the context of triazoloquinazolinone derivatives, the presence of a CF3 substituent on the 3-phenyl ring is expected to reduce CYP450-mediated hydroxylation compared to non-fluorinated or methyl-substituted analogs. This class-level advantage has been demonstrated across multiple heterocyclic series, though direct pharmacokinetic data for this specific compound remain unpublished [1].

metabolic stability trifluoromethyl effect ADME

Recommended Application Scenarios for 3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one


Neuropharmacology: GABAA α5 Subtype-Selective Probe Development

Use as a chemical probe to study α5-containing GABAA receptor function in hippocampal-dependent cognitive processes. The structural features are aligned with patented α5 inverse agonists, supporting its utility in target deconvolution and validation studies [1].

Chemical Biology: Benzodiazepine vs. Adenosine Receptor Selectivity Profiling

Employ in competitive radioligand binding assays to differentiate benzodiazepine and adenosine A1/A2A receptor engagement. The 3-aryl CF3 substitution is expected to provide a distinct binding profile compared to non-fluorinated analogs [2].

ADME-Tox Screening: Metabolic Stability Benchmarking

Include as a reference compound in liver microsome stability panels to quantify the metabolic advantage conferred by the trifluoromethyl group on the triazoloquinazolinone scaffold relative to non-fluorinated controls [3].

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